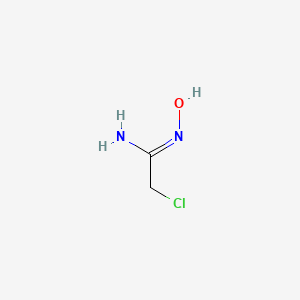

(1Z)-2-chloro-N'-hydroxyethanimidamide

Description

BenchChem offers high-quality (1Z)-2-chloro-N'-hydroxyethanimidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1Z)-2-chloro-N'-hydroxyethanimidamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

3272-96-6 |

|---|---|

Molecular Formula |

C2H5ClN2O |

Molecular Weight |

108.53 g/mol |

IUPAC Name |

2-chloro-N'-hydroxyethanimidamide |

InChI |

InChI=1S/C2H5ClN2O/c3-1-2(4)5-6/h6H,1H2,(H2,4,5) |

InChI Key |

XCARGDPHZYJCMU-UHFFFAOYSA-N |

SMILES |

C(C(=NO)N)Cl |

Isomeric SMILES |

C(/C(=N\O)/N)Cl |

Canonical SMILES |

C(C(=NO)N)Cl |

solubility |

not available |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic data (NMR, IR, MS) of (1Z)-2-chloro-N'-hydroxyethanimidamide

An In-depth Technical Guide to the Spectroscopic Characterization of (1Z)-2-chloro-N'-hydroxyethanimidamide

Introduction

(1Z)-2-chloro-N'-hydroxyethanimidamide is a small organic molecule featuring a unique combination of functional groups, including a chloromethyl group, an imidamide core, and a hydroxy substituent on the nitrogen. As with any novel compound in a research and development pipeline, unambiguous structural confirmation and purity assessment are paramount. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, grounded in fundamental principles and data from analogous structures. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights from a Senior Application Scientist's perspective on experimental design and data interpretation. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical techniques for chemical characterization.

Molecular Structure and Spectroscopic Overview

The logical first step in any analytical endeavor is to understand the molecule's structure and how its components will interact with different spectroscopic techniques.

Caption: Molecular structure of (1Z)-2-chloro-N'-hydroxyethanimidamide.

The key structural features to be identified are:

-

A chloromethyl group (Cl-CH₂-) : This will give characteristic signals in both NMR and MS.

-

An ethanimidamide core (-C(NH₂)=N-) : The C=N double bond and the NH₂ protons will have distinct spectroscopic signatures.

-

An N'-hydroxy group (=N-OH) : This group is crucial to identify, with characteristic signals in both IR and NMR.

-

The (1Z) stereochemistry : The specific arrangement around the C=N double bond influences the chemical environment of the substituents, which can be probed by NMR.

This guide will now dissect the expected spectroscopic signature of each of these features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For (1Z)-2-chloro-N'-hydroxyethanimidamide, both ¹H and ¹³C NMR will provide critical information.

¹H NMR Spectroscopy: Principles and Predicted Spectrum

In ¹H NMR, we expect to see distinct signals for each chemically non-equivalent proton. Based on the structure, we anticipate four unique proton environments:

-

-CH₂- (Chloromethyl protons): These protons are adjacent to an electronegative chlorine atom and the imidamide group. This will shift their signal downfield. A similar environment in 2-chloroacetamide shows a signal around 4.02 ppm, which serves as a good starting point for our prediction.[1]

-

-NH₂ (Amine protons): Due to the hindered rotation around the C-N single bond (owing to resonance with the C=N double bond), these two protons can be diastereotopic and thus chemically non-equivalent, potentially giving rise to two separate signals.[1] Their chemical shift will be broad and can vary depending on the solvent and concentration.

-

-OH (Hydroxy proton): The proton of the N-hydroxy group is also expected to be a broad singlet. Its chemical shift is highly dependent on solvent, temperature, and hydrogen bonding.

Table 1: Predicted ¹H NMR Data for (1Z)-2-chloro-N'-hydroxyethanimidamide

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.1 | Singlet (s) | 2H | Cl-CH₂ -C | Adjacent to electronegative Cl and C=N group. |

| ~7.5 | Broad Singlet (br s) | 1H | -NH ₂ | Amine proton, potentially one of two distinct signals. |

| ~7.8 | Broad Singlet (br s) | 1H | -NH ₂ | Second amine proton, potentially distinct due to hindered rotation. |

| ~9.5 | Broad Singlet (br s) | 1H | =N-OH | Hydroxy proton, chemical shift is solvent-dependent. |

¹³C NMR Spectroscopy: Principles and Predicted Spectrum

In the proton-decoupled ¹³C NMR spectrum, we expect to see a signal for each unique carbon atom.

-

-CH₂- (Chloromethyl carbon): This carbon is directly attached to chlorine, which will cause a significant downfield shift.

-

-C(NH₂)=NOH (Imidamide carbon): This carbon is part of a C=N double bond and is bonded to two nitrogen atoms, leading to a substantial downfield shift, likely in the range of amidic or iminic carbons.

Table 2: Predicted ¹³C NMR Data for (1Z)-2-chloro-N'-hydroxyethanimidamide

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~45 | Cl-C H₂-C | Aliphatic carbon attached to an electronegative atom. |

| ~155 | -C (NH₂)=NOH | Carbon of the imidamide group, deshielded by two nitrogen atoms and a double bond. |

Experimental Protocol for NMR Spectroscopy

A self-validating protocol is essential for acquiring high-quality, reproducible NMR data.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, as it is excellent for observing exchangeable protons like NH and OH).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (for a 400 MHz Spectrometer):

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is a critical step for resolution. A well-shimmed sample will have sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C nucleus.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

A larger number of scans will be required due to the lower natural abundance of ¹³C (e.g., 1024 or more).

-

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying functional groups within a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds.

Principles and Predicted IR Spectrum

The key functional groups in (1Z)-2-chloro-N'-hydroxyethanimidamide have characteristic vibrational frequencies.

-

O-H Stretch: The N-OH group will exhibit a broad absorption band, typically in the 3300-2500 cm⁻¹ region, due to hydrogen bonding.[2]

-

N-H Stretch: The NH₂ group will show stretching vibrations, typically in the 3400-3100 cm⁻¹ range.

-

C=N Stretch: The carbon-nitrogen double bond of the imidamide group will have a stretching absorption in the 1680-1640 cm⁻¹ region.[2]

-

C-Cl Stretch: The stretch for the C-Cl bond is expected in the fingerprint region, typically between 800-600 cm⁻¹.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| ~3300 (broad) | Medium-Strong | O-H Stretch | =N-OH group |

| ~3200 | Medium | N-H Stretch | -NH ₂ group |

| ~1660 | Strong | C=N Stretch | -C =N -OH (Imidamide) |

| ~1420 | Medium | C-H Bend | Cl-CH ₂- (Scissoring) |

| ~750 | Strong | C-Cl Stretch | -C -Cl bond |

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Perform a background scan with nothing on the crystal. This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition: Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Data Collection: Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Cleaning: After analysis, clean the crystal thoroughly.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is invaluable for determining the molecular weight and deducing the structure.

Principles and Predicted Mass Spectrum

For (1Z)-2-chloro-N'-hydroxyethanimidamide (C₂H₅ClN₂O), the key feature in the mass spectrum will be the isotopic pattern of chlorine. Chlorine has two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance).[3] This means we expect to see two molecular ion peaks (M⁺ and [M+2]⁺) with a relative intensity ratio of approximately 3:1.[3]

-

Molecular Weight Calculation:

-

For ³⁵Cl: (2 * 12.01) + (5 * 1.01) + (1 * 35.45) + (2 * 14.01) + (1 * 16.00) ≈ 109.5 g/mol (using average atomic masses). The exact mass of the most abundant isotopologue (C₂H₅³⁵ClN₂O) is 108.0090.

-

The [M+2]⁺ peak will appear at m/z 110.0061.

-

Fragmentation: Upon ionization, the molecular ion can break apart into smaller, charged fragments. Predicting the exact fragmentation is complex, but logical bond cleavages can be proposed.

Caption: A plausible fragmentation pathway for (1Z)-2-chloro-N'-hydroxyethanimidamide.

Table 4: Predicted Key Mass Spectrometry Peaks

| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Relative Intensity | Proposed Fragment |

| 108 | 110 | 3:1 | [M]⁺˙ (Molecular Ion) |

| 73 | 73 | Variable | [M - Cl]⁺ |

| 49 | 51 | 3:1 | [CH₂Cl]⁺ |

Experimental Protocol for Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules.

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µM) in a suitable solvent system, such as methanol or acetonitrile with 0.1% formic acid to promote protonation ([M+H]⁺).

-

Instrument Setup:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable signal.

-

-

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-300).

-

The primary ion observed will likely be the protonated molecule, [M+H]⁺, at m/z 109 and 111.

-

-

Tandem MS (MS/MS) for Fragmentation:

-

To confirm the structure, perform a product ion scan by selecting the [M+H]⁺ ion (e.g., m/z 109) as the precursor.

-

Apply collision-induced dissociation (CID) to fragment the precursor ion and record the resulting fragment ions. This will validate the proposed fragmentation pathway.

-

Integrated Spectroscopic Analysis

No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of data from multiple methods to build a self-consistent and unambiguous structural assignment.

Caption: Workflow for integrated spectroscopic analysis.

The NMR data establishes the carbon-hydrogen framework and the number of exchangeable protons. IR spectroscopy confirms the presence of key functional groups like N-OH, NH₂, and C=N. Finally, mass spectrometry provides the molecular weight and the elemental composition (specifically the presence of one chlorine atom), with fragmentation patterns corroborating the connectivity established by NMR. Together, these techniques provide a robust and definitive characterization of the target molecule.

Conclusion

The spectroscopic characterization of (1Z)-2-chloro-N'-hydroxyethanimidamide is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS. By understanding the principles behind each technique and predicting the spectral features based on the molecular structure, researchers can confidently approach the analysis of this and other novel compounds. The protocols and predicted data outlined in this guide serve as a foundational reference for the successful structural elucidation and quality control required in a rigorous scientific or industrial setting.

References

-

The ¹H-NMR spectrum of 2-chloroacetamide. Vaia. [Link]

-

N-hydroxysuccinimide - Optional[FTIR] - Spectrum. SpectraBase. [Link]

-

N-(hydroxymethyl)benzamide. NIST WebBook. [Link]

-

Organic Nitrogen Compounds VIII: Imides. Spectroscopy Online. [Link]

-

Spectroscopic, X‐Ray Crystallographic, and Hirshfeld Surface Analyses for the Investigation of Intermolecular Interactions in Carboxamide Hydrazone Hybrids. PMC. [Link]

-

IR Spectroscopy. University of Colorado Boulder. [Link]

-

Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. PubMed. [Link]

-

NMR SPECTRA OF CHAPTER 1. AIR Unimi. [Link]

-

Synthesis, Crystal Structure, and Characterization of (Z)-2-(3-chlorophenyl)-N'-hydroxyacetamidine. ResearchGate. [Link]

-

Mass Spectroscopy - Halo-isotopes. YouTube. [Link]

-

2-Chloro-N-hydroxyacetamide. PubChem. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of (1Z)-2-chloro-N'-hydroxyethanimidamide for Researchers and Drug Development Professionals

Disclaimer: Publicly available experimental data on the solubility and stability of (1Z)-2-chloro-N'-hydroxyethanimidamide is limited. This guide, therefore, provides a comprehensive framework and detailed protocols based on established principles of pharmaceutical sciences and analytical chemistry to enable researchers to determine these critical parameters. The methodologies described are grounded in best practices for the characterization of new chemical entities.

Introduction: The Significance of Physicochemical Characterization

(1Z)-2-chloro-N'-hydroxyethanimidamide is a molecule of interest due to its structural motifs, which are present in various biologically active compounds. The presence of a chloro group, an imidamide, and a hydroxylamine functionality suggests its potential utility as a synthetic intermediate or a pharmacophore in drug discovery. A thorough understanding of its solubility and stability is a prerequisite for any further development, from initial biological screening to formulation and manufacturing. These properties directly impact bioavailability, shelf-life, and the selection of appropriate analytical methods. This guide presents a systematic approach to comprehensively characterize the solubility and stability profile of this compound.

Inferred Physicochemical Properties and Their Implications

-

Polarity and Hydrogen Bonding: The presence of the N'-hydroxy group and the nitrogen atoms in the ethanimidamide core suggests the molecule's capacity for both hydrogen bond donation and acceptance. This indicates a likelihood of at least moderate solubility in polar protic solvents.

-

Ionization Potential: The N'-hydroxyethanimidamide moiety can exhibit both acidic and basic properties. The pKa will be a critical determinant of its solubility in aqueous media at different pH values.

-

Reactivity of the Chloro Group: The alpha-chloro group can be susceptible to nucleophilic substitution, particularly under basic conditions or in the presence of certain nucleophiles. This is a key consideration for stability.

-

Hydrolytic Susceptibility: The imidamide functional group may be prone to hydrolysis, especially at pH extremes, to yield the corresponding amide or carboxylic acid derivatives.

Protocol for Comprehensive Solubility Determination

The following protocol outlines a systematic approach to determining the equilibrium solubility of (1Z)-2-chloro-N'-hydroxyethanimidamide in a range of relevant solvents.

Rationale for Solvent Selection

The choice of solvents is critical for building a comprehensive solubility profile. The selected solvents cover a range of polarities and include those commonly used in pharmaceutical development.[1][2][3][4]

Experimental Workflow: Shake-Flask Method

The shake-flask method is a well-established and reliable technique for determining equilibrium solubility.

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid (1Z)-2-chloro-N'-hydroxyethanimidamide to vials containing a precise volume (e.g., 1 mL) of each selected solvent. The excess solid ensures that equilibrium is reached at saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C for room temperature solubility and 37 °C for physiological temperature).

-

Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is achieved. A preliminary time-to-equilibrium study can be conducted by sampling at various time points (e.g., 12, 24, 48, 72 hours) to confirm that the concentration in solution has plateaued.

-

-

Sample Analysis:

-

Following equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PVDF or PTFE) to remove any undissolved particles.

-

Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[5][6][7][8]

-

Data Presentation

The solubility data should be compiled into a clear and concise table.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |

| Purified Water | 25 | |||

| pH 1.2 Buffer (0.1 N HCl) | 37 | |||

| pH 4.5 Acetate Buffer | 37 | |||

| pH 6.8 Phosphate Buffer | 37 | |||

| pH 7.4 Phosphate Buffer | 37 | |||

| Methanol | 25 | |||

| Ethanol | 25 | |||

| Acetonitrile | 25 | |||

| Dimethyl Sulfoxide (DMSO) | 25 | |||

| Polyethylene Glycol 400 (PEG 400) | 25 |

Protocol for Comprehensive Stability Assessment: A Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[9][10][11][12] These studies expose the compound to stress conditions that are more severe than accelerated stability testing.[11]

Rationale for Stress Conditions

The selected stress conditions are based on the International Council for Harmonisation (ICH) guideline Q1A(R2) and are designed to probe for various degradation pathways such as hydrolysis, oxidation, and photolysis.[9]

Experimental Workflow: Forced Degradation

Caption: Workflow for a Forced Degradation Study.

Step-by-Step Methodology

For each condition, a solution of (1Z)-2-chloro-N'-hydroxyethanimidamide (e.g., at 1 mg/mL) is prepared. A control sample, stored under ambient conditions, should be analyzed alongside the stressed samples. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[9]

-

Acid Hydrolysis:

-

Mix the stock solution with 0.1 N HCl.

-

Incubate at an elevated temperature (e.g., 60 °C).

-

Sample at appropriate time points.

-

Neutralize the samples before analysis.

-

-

Base Hydrolysis:

-

Mix the stock solution with 0.1 N NaOH.

-

Maintain at room temperature due to the potential for rapid degradation.

-

Sample at early time points.

-

Neutralize the samples before analysis.

-

-

Neutral Hydrolysis:

-

Dissolve the compound in purified water.

-

Incubate at an elevated temperature (e.g., 60 °C).

-

Sample at appropriate time points.

-

-

Oxidative Degradation:

-

Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%).

-

Maintain at room temperature and protect from light.

-

Sample at appropriate time points.

-

-

Thermal Degradation:

-

Solution: Heat the solution of the compound at a high temperature (e.g., 80 °C).

-

Solid State: Place the solid compound in a controlled temperature oven (e.g., 80 °C). Periodically dissolve a sample for analysis.

-

-

Photostability:

-

Expose both the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be protected from light (e.g., with aluminum foil).

-

Development of a Stability-Indicating Analytical Method

A crucial component of the stability study is the use of a validated stability-indicating analytical method. This is typically an HPLC method that can separate the intact parent compound from all potential degradation products, ensuring that the measurement of the parent compound is accurate and that the formation of degradants can be monitored.[11]

-

Method: Reversed-phase HPLC with a C18 column is a common starting point.

-

Detection: A photodiode array (PDA) detector is valuable for assessing peak purity. Mass spectrometry (MS) detection can be used to identify the mass of degradation products, aiding in their structural elucidation.[6][13]

Data Presentation

The results of the forced degradation study should be summarized in a table.

| Stress Condition | Duration | % Assay of Parent Compound | Number of Degradants | % Area of Major Degradant | Mass Balance (%) |

| 0.1 N HCl, 60°C | 24 h | ||||

| 0.1 N NaOH, RT | 4 h | ||||

| Water, 60°C | 24 h | ||||

| 3% H₂O₂, RT | 8 h | ||||

| Thermal (Solid), 80°C | 48 h | ||||

| Photolytic (Solution) | ICH Q1B |

Conclusion and Future Directions

This guide provides a robust and scientifically grounded framework for determining the essential solubility and stability characteristics of (1Z)-2-chloro-N'-hydroxyethanimidamide. The successful execution of these protocols will yield a comprehensive data package that is critical for informed decision-making in any research or development program involving this compound. The data will enable the selection of appropriate formulation strategies, the establishment of proper storage and handling conditions, and the development of reliable analytical methods for quality control. Further characterization of any identified degradation products using techniques like LC-MS/MS and NMR would be the logical next step to fully understand the degradation pathways.

References

- U.S. Environmental Protection Agency. (n.d.). N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide Properties.

- PubChem. (n.d.). 2-Chloro-N-(2-hydroxyethyl)acetamide.

- ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

- PubChem. (n.d.). 2-Chloro-N-hydroxyacetamide.

- Unknown. (n.d.). Forced degradation and impurity profiling.

- Unknown. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.

- Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals.

- Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies.

- ILO and WHO. (2021). ICSC 0640 - 2-CHLOROACETAMIDE.

- Unknown. (n.d.). An overview on Common Organic Solvents and their Toxicity.

- ResearchGate. (n.d.). Rapid degradation of brominated and iodinated haloacetamides with sulfite in drinking water: Degradation kinetics and mechanisms.

- TCI (Shanghai) Development Co., Ltd. (n.d.). 2-Chloro-N-(hydroxymethyl)acetamide.

- Unknown. (n.d.). COMMON SOLVENT PROPERTIES.

- ResearchGate. (2025, August 10). Synthesis, Crystal Structure, and Characterization of (Z)-2-(3-chlorophenyl)-N'-hydroxyacetamidine.

- PMC. (2019, September 29). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions.

- ATSDR. (n.d.). 7. ANALYTICAL METHODS.

- PubMed. (2002, August 1). Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS.

- Figshare. (2020, September 22). Solubility Behaviors and Correlations of Common Organic Solvents.

- SciSpace. (n.d.). Degradation of Haloaromatic Compounds.

- Caltest Analytical Laboratory. (n.d.). Pyrethroid Pesticide Lab, Ambient Water Toxicity, Pyrethroid Analysis Method.

- MDPI. (2020, July 31). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole.

- SSRN. (2021, August 27). Synthesis of New Immobilized N-Chloro-Sulfonamides and Release of Active Chlorine From Them.

- csbsju. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples.

- MDPI. (2023, May 6). Review of Characteristics and Analytical Methods for Determination of Thiabendazole.

- ResearchGate. (n.d.). Degradation of haloacetonitriles with UV/peroxymonosulfate process: Degradation pathway and the role of hydroxyl radicals.

- AWS. (n.d.). Synthesis, Characterization, and Aqueous Kinetics, as a Function of pH, for N-(Hydroxymethyl)phthalimidines.

- PubMed. (2003, June 4). Solubility of drugs in aqueous solutions. Part 1. Ideal mixed solvent approximation.

- Semantic Scholar. (2018, August 1). Synthesis, Characterization and Antimicrobial Activity of 2-[1-(2,4-Dihydroxyphenyl)Ethylene]Hydrazine Carboxamide and its Zn(II) Metal Complex.

- TOKU-E. (n.d.). Solubility Data Resource.

- PMC. (2025, October 4). Lifitegrast Degradation: Products and Pathways.

- PubMed. (2013, October 15). Stability of the pyrethroid pesticide bifenthrin in milled wheat during thermal processing, yeast and lactic acid fermentation, and storage.

- ResearchGate. (2025, August 9). The Effect of Storage Conditions and Periods on The Laboratory and Field Efficacy of Some Insecticides.

- Elsevier B.V. (2016). Global occurrence of pyrethroid insecticides in sediment and the associated toxicological effects on benthic invertebrates.

- Unknown. (n.d.). Environmental Fate of Cypermethrin.

- MDPI. (2021, September 21). Resistance Affects the Field Performance of Insecticides Used for Control of Choristoneura rosaceana in Michigan Apples and Cherries.

Sources

- 1. file.sdiarticle3.com [file.sdiarticle3.com]

- 2. acs.figshare.com [acs.figshare.com]

- 3. Solubility of drugs in aqueous solutions. Part 1. Ideal mixed solvent approximation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. toku-e.com [toku-e.com]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. employees.csbsju.edu [employees.csbsju.edu]

- 8. mdpi.com [mdpi.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. library.dphen1.com [library.dphen1.com]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rjptonline.org [rjptonline.org]

- 13. researchgate.net [researchgate.net]

Potential biological activity of 2-chloro-N'-hydroxyethanimidamide derivatives

An In-depth Technical Guide to the Potential Biological Activity of 2-Chloro-N'-hydroxyethanimidamide Derivatives

Foreword

The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. Within this landscape, the exploration of underexplored chemical scaffolds offers a promising avenue for identifying new lead compounds. This guide focuses on the potential biological activities of 2-chloro-N'-hydroxyethanimidamide derivatives, a class of compounds at the intersection of halogenated hydrocarbons and amidoximes. While direct literature on this specific subclass is sparse, a deductive approach based on the well-documented activities of its constituent chemical motifs allows for the formulation of a robust investigational framework. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical methodologies for unlocking the therapeutic potential of these intriguing molecules.

The Medicinal Chemistry Rationale: Deconstructing the Scaffold

The therapeutic potential of any compound class is intrinsically linked to its molecular architecture. For 2-chloro-N'-hydroxyethanimidamide derivatives, two key features dictate their likely biological interactions: the amidoxime moiety and the 2-chloroethyl group.

The Amidoxime Moiety: A Versatile Pharmacophore

The N'-hydroxyimidamide, or amidoxime, functional group is a well-established pharmacophore in drug discovery. Its significance stems from several key properties:

-

Prodrug Potential: Amidoximes are frequently employed as prodrugs of amidines. In the physiological environment, they can be reduced to the corresponding amidines, which are often the active form of the drug. This bioconversion can enhance oral bioavailability and modulate the pharmacokinetic profile.

-

Metal Chelation: The N-hydroxy and amino groups of the amidoxime moiety can act as a bidentate ligand, enabling the chelation of metal ions. This property is particularly relevant for inhibiting metalloenzymes, which play crucial roles in various disease pathologies.

-

Nitric Oxide Donation: Under certain conditions, amidoxime-containing compounds can be metabolized to release nitric oxide (NO), a key signaling molecule involved in vasodilation, neurotransmission, and the immune response.

The 2-Chloroethyl Group: A Handle for Reactivity and Selectivity

The incorporation of a chlorine atom, particularly on a short alkyl chain, introduces several important characteristics:

-

Electrophilicity: The electron-withdrawing nature of the chlorine atom can render the adjacent carbon atom susceptible to nucleophilic attack. This opens the door for covalent interactions with biological targets, potentially leading to irreversible inhibition.

-

Lipophilicity: The presence of a halogen atom generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and access intracellular targets.

-

Steric Influence: The size and position of the chlorine atom can influence the binding orientation of the molecule within a target's active site, contributing to selectivity.

Hypothesized Biological Activities and Investigational Roadmap

Based on the chemical rationale, several promising avenues for biological activity can be proposed for 2-chloro-N'-hydroxyethanimidamide derivatives. This section outlines these potential activities and provides a high-level experimental workflow for their investigation.

Antimicrobial Activity

Hypothesis: The combination of a potentially reactive chloroethyl group and the known antimicrobial properties of some amidoximes suggests that these derivatives could be effective against a range of bacterial and fungal pathogens.

Workflow for Antimicrobial Screening:

Figure 1: Workflow for antimicrobial screening of derivatives.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Preparation of Bacterial/Fungal Inoculum: Culture the desired microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth overnight. Dilute the culture to a standardized concentration (e.g., 1 x 10^5 CFU/mL).

-

Preparation of Test Compounds: Perform serial two-fold dilutions of the 2-chloro-N'-hydroxyethanimidamide derivatives in the appropriate broth in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include positive (microbe only) and negative (broth only) controls.

-

Incubation: Incubate the plates at the optimal temperature for the microbe (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microbe.

Anticancer Activity

Hypothesis: The potential for the 2-chloroethyl group to act as an alkylating agent, combined with the antiproliferative effects observed for some amidoxime-containing compounds, suggests possible anticancer activity.

Proposed Mechanism of Action:

Figure 2: Proposed mechanism of anticancer activity via DNA alkylation.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cell lines (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 2-chloro-N'-hydroxyethanimidamide derivatives for 24-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Enzyme Inhibition

Hypothesis: The amidoxime moiety is a known inhibitor of several enzyme classes, including nitric oxide synthases (NOS) and cholinesterases. The 2-chloroethyl group could further enhance binding or introduce irreversibility.

Workflow for Enzyme Inhibition Assay:

Figure 3: General workflow for an in vitro enzyme inhibition assay.

Data Presentation and Interpretation

To facilitate the comparison of results from the screening assays, data should be systematically organized.

Table 1: Summary of Biological Activity Data

| Derivative ID | Structure | MIC (µg/mL) vs. S. aureus | IC50 (µM) vs. HeLa Cells | % Inhibition of Target Enzyme at 10 µM |

| Cmpd-001 | [Structure] | 16 | 5.2 | 85% |

| Cmpd-002 | [Structure] | >128 | 25.1 | 42% |

| Cmpd-003 | [Structure] | 32 | 12.8 | 65% |

| Control | [Structure] | [Value] | [Value] | [Value] |

Concluding Remarks

The exploration of 2-chloro-N'-hydroxyethanimidamide derivatives presents a scientifically grounded opportunity for the discovery of new bioactive agents. The principles of medicinal chemistry suggest that this scaffold is well-suited for targeting a range of biological processes, from microbial growth to cancer cell proliferation and enzyme activity. The experimental protocols and workflows detailed in this guide provide a clear and actionable framework for initiating such an investigation. Through systematic screening and careful data analysis, the therapeutic potential of this promising, yet underexplored, class of compounds can be thoroughly evaluated.

References

-

Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxy-amidines) as pro-drugs of amidines. Drug Metabolism Reviews, 34(1-2), 565-579. Available at: [Link]

-

Schäfer, A., et al. (2014). Amidoxime-based nitric oxide donors. Journal of Medicinal Chemistry, 57(17), 7431-7439. Available at: [Link]

In Silico Target Prediction & Profiling: (1Z)-2-chloro-N'-hydroxyethanimidamide

[1][2]

Executive Summary

This technical guide details the computational strategy for identifying biological targets of (1Z)-2-chloro-N'-hydroxyethanimidamide (CAS: 3272-96-6).[1][2] Also known as 2-chloroacetamidoxime, this compound represents a unique chemical space combining a reactive

Unlike standard non-covalent inhibitors, this molecule possesses dual-modality potential:[1]

-

Covalent Modification: The chloromethyl group serves as a "warhead" for nucleophilic residues (Cys/Ser).[1][2]

-

Metallo-Coordination: The amidoxime group (

) acts as a bidentate ligand for metalloenzymes.[1][2]

This guide moves beyond simple docking, employing a Fragment-Based Drug Discovery (FBDD) workflow to predict high-confidence targets.

Part 1: Chemical Profile & Ligand Preparation

Structural Analysis & Isomerism

The designation (1Z) indicates the specific stereoisomer where the hydroxyl group (

Key Physicochemical Parameters:

| Parameter | Value (Predicted) | Significance |

|---|

| Formula |

Ligand Preparation Protocol

Accurate prediction requires precise protonation states.[1][2] The electron-withdrawing chlorine atom lowers the pKa of the amidoxime group compared to acetamidoxime, but it remains predominantly neutral at physiological pH.[1][2]

Workflow:

-

Generation: Generate 3D coordinates from SMILES: NC(=N\O)\CCl.[1][2]

-

Isomer Enforcement: Constrain the C=N bond to the Z-conformation.

-

Energy Minimization: Use the OPLS3e force field to optimize bond lengths, particularly the C-Cl bond distance (approx. 1.79 Å), which is critical for transition state modeling in covalent docking.[2]

Part 2: Target Prediction Methodologies

We employ a tripartite strategy to triangulate potential targets: Shape Screening , Covalent Docking , and Pharmacophore Mapping .

Methodology 1: Ligand-Based Target Fishing (SEA & SwissTargetPrediction)

Since the molecule is a fragment, whole-molecule similarity searches may yield low confidence.[1][2] Instead, we use the Similarity Ensemble Approach (SEA) to map the "chloro-amidine" and "amidoxime" sub-structures against ChEMBL and PubChem bioactivity data.[1][2]

-

Hypothesis: The amidoxime motif mimics the transition state of peptide bond hydrolysis or acts as a bioisostere for carboxylic acids.[2]

-

Predicted Target Classes:

Methodology 2: Covalent Docking (Cys-Targeting)

The

Protocol:

-

Screening Set: The "Cys-Ome" (Proteins with accessible active-site cysteines).[1][2]

-

Software: CovDock (Schrödinger) or AutoDock Vina (modified for covalent linkage).

-

Reaction Definition:

High-Probability Targets:

-

Viral Proteases: (e.g., SARS-CoV-2 Mpro, HCV NS3/4A) which utilize a catalytic dyad (His-Cys).[1][2]

-

Cathepsins: Lysosomal cysteine proteases (Cathepsin B, L).[2]

Methodology 3: Metalloenzyme Pharmacophore Mapping

The amidoxime group is a known chelator of transition metals (

Part 3: Experimental Workflow Visualization

The following diagram illustrates the decision tree for processing this compound through an in silico pipeline.

Figure 1: Multimodal In Silico Prediction Pipeline for Reactive Amidoxime Fragments.

Part 4: Detailed Mechanism & Pathway Analysis[2]

The Prodrug Pathway (mARC System)

It is critical to acknowledge that amidoximes are often prodrugs.[1][2] In vivo, they are reduced by the mitochondrial Amidoxime Reducing Component (mARC) to their corresponding amidines.[2]

-

Metabolite: 2-chloroacetamidine (Highly basic, pKa ~11)[1][2]

-

Implication: Target prediction must also be run on the reduced amidine metabolite.

Pathway Visualization: Reduction & Binding

The following diagram details the biological fate of the compound, distinguishing between direct activity and prodrug activity.[2]

Figure 2: Divergent Pharmacological Pathways: Direct binding vs. mARC-mediated bioactivation.[1][2]

Part 5: Validation & ADMET Profiling

ADMET Prediction Summary

Before wet-lab synthesis, in silico ADMET filters determine viability.[1][2]

| Property | Prediction Tool | Expected Outcome |

| Blood-Brain Barrier | BOILED-Egg (SwissADME) | High Penetration .[1][2] Small, neutral lipophilic profile allows CNS entry. |

| Metabolic Stability | SMARTCyp | Low .[1][2] The oxime is labile; susceptible to hydrolysis and reduction.[1][2] |

| Toxicity | ProTox-II | Warning .[1][2] The |

Molecular Dynamics (MD) Validation Protocol

To filter out false positives from docking, run a 50ns MD simulation (GROMACS/AMBER).[1][2]

-

Metric 1: RMSD (Root Mean Square Deviation): Ligand must remain < 2.0 Å from the docked pose.[1][2]

-

Metric 2: Hydrogen Bond Persistence: The oxime -OH and -N groups must maintain H-bonds with the active site for >60% of the simulation time.[1][2]

-

Metric 3: Distance Constraint (Covalent): For covalent targets, the distance between the ligand

and protein

References

-

Clement, B., et al. (2020).[2] The mitochondrial amidoxime reducing component (mARC): a new player in drug metabolism.[1][2] Drug Metabolism Reviews.[1][2] Link

-

Daina, A., Michielin, O., & Zoete, V. (2019).[2] SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules.[2] Nucleic Acids Research.[1][2] Link

-

London, N., et al. (2014).[2] Covalent Docking of Large Libraries for the Discovery of Chemical Probes.[2] Nature Chemical Biology.[1][2] Link

-

Keiser, M. J., et al. (2007).[2] Relating protein pharmacology by ligand chemistry.[1][2] Nature Biotechnology.[1][2] Link

-

Irwin, J. J., et al. (2020).[2][4] ZINC20—A Free Ultralarge-Scale Chemical Database for Ligand Discovery.[1][2] Journal of Chemical Information and Modeling.[1][2] Link[1][2]

Sources

- 1. Bifenthrin - Wikipedia [en.wikipedia.org]

- 2. Tefluthrin - Wikipedia [en.wikipedia.org]

- 3. 2-CHLORO-ACETAMIDE OXIME | 3272-96-6 [chemicalbook.com]

- 4. In silico approach through molecular docking and study ADME on imine derivative compounds as a potential antibacterial agent against Staphylococcus aureus | Pharmacy Education [pharmacyeducation.fip.org]

The Technical Guide to N'-Hydroxyethanimidamide: Discovery, Synthesis, and Pharmaceutical Utility

[1]

Historical Genesis and Chemical Identity[3][4]

The Tiemann Legacy (1884)

While formamidoxime was isolated earlier by Lossen (1873), the structural generalization and systematic synthesis of amidoximes were established by Ferdinand Tiemann and Paul Krüger in 1884. Working at the University of Berlin, Tiemann demonstrated that nitriles could react with hydroxylamine to form a new class of compounds he termed "amidoximes" (

Physicochemical Profile

12| Property | Value | Notes |

| IUPAC Name | Synonyms: Acetamidoxime, | |

| CAS Number | 22059-22-9 | |

| Formula | ||

| Molecular Weight | 74.08 g/mol | |

| Melting Point | 135–138 °C | Crystalline solid (needles) |

| pKa | ~5.7 (protonated form) | Significantly less basic than acetamidine (pKa ~12) |

| Solubility | Water, Ethanol | Poor solubility in non-polar solvents |

Synthetic Methodology: The Modified Tiemann Protocol[7]

Core Reaction

The synthesis involves the nucleophilic addition of hydroxylamine to the nitrile carbon of acetonitrile.

12Validated Experimental Protocol

Note: This protocol synthesizes the free base. Safety caution is required when handling hydroxylamine.

Reagents:

Step-by-Step Workflow:

-

Preparation of Free Hydroxylamine (In Situ):

-

Rationale: Free hydroxylamine is unstable and potentially explosive. It must be generated in situ from the hydrochloride salt.

-

Dissolve

(1.1 eq) in a minimum amount of water.[1][2] -

Slowly add

(0.55 eq) or Sodium Ethoxide (1.1 eq) at 0°C.[1][2] -

Critical Step: If using ethoxide in ethanol, filter off the precipitated NaCl. If using aqueous carbonate, proceed to the next step carefully controlling

evolution.[1]

-

-

Nitrile Addition:

-

Reaction Phase:

-

Heat the mixture to reflux (approx. 70–80°C) for 4–6 hours.

-

Monitoring: Monitor consumption of nitrile via TLC or GC. The product is more polar than the starting material.

-

-

Isolation & Purification:

Synthesis Workflow Visualization

Figure 1: Step-by-step synthetic pathway for the generation of N'-hydroxyethanimidamide.

The Amidoxime Prodrug Strategy[9]

The "pKa Shift" Mechanism

The primary pharmaceutical utility of the

-

The Problem: Amidines (functional group in many thrombin inhibitors and antiparasitics) have a pKa of ~11–12. At physiological pH (7.4), they are fully protonated (cationic), resulting in poor passive membrane permeability and low oral bioavailability (<5%).[1][2]

-

The Solution: Converting the amidine to an amidoxime lowers the pKa to ~5–6. At physiological pH, a significant fraction exists as the uncharged species, allowing it to cross the intestinal epithelium.

Case Study: Ximelagatran

Ximelagatran was the first oral direct thrombin inhibitor.[4] It is a double prodrug:[1]

-

Carboxylic acid masked as an ethyl ester.[2]

-

Amidine masked as an

-hydroxyethanimidamide derivative.[1][2]

Once absorbed, the ester is hydrolyzed by esterases, and the amidoxime is reduced to the active amidine (Melagatran) by the mARC system.

Metabolic Activation: The mARC System

The reduction of the N-O bond in amidoximes is not performed by standard Cytochrome P450 enzymes but by a specialized mitochondrial electron transport chain. This system was fully elucidated in the early 2000s, largely through the work of Bernd Clement .

The Electron Transport Chain

The reduction requires three components located in the outer mitochondrial membrane:

-

NADH: The electron donor.

-

NADH-Cytochrome b5 Reductase (CYB5R): Transfers electrons from NADH to Cytochrome b5.[1][2]

-

Cytochrome b5 (CYB5): The electron carrier.[2]

-

mARC (mitochondrial Amidoxime Reducing Component): The terminal molybdenum-containing enzyme that binds the amidoxime substrate and reduces it to the amidine.[2]

Biological Activation Pathway[1][2]

Figure 2: The mitochondrial electron transport chain responsible for activating amidoxime prodrugs.[1][2]

References

-

Tiemann, F. (1884).[1][5] "Ueber die Einwirkung von Hydroxylamin auf Nitrile."[5] Berichte der deutschen chemischen Gesellschaft, 17(1), 126-129.[1][2]

-

Clement, B. (2002).[1] "Reduction of N-hydroxylated compounds: enzymes, reaction mechanisms and pharmaceutical applications." Drug Metabolism Reviews, 34(3), 565-579.[1][2]

-

Havemeyer, A., et al. (2010).[1] "Identification of the missing component in the mitochondrial benzamidoxime prodrug-converting system as a novel molybdenum enzyme." Journal of Biological Chemistry, 281(22), 15679-15687.[1][2]

-

Gustafsson, D., et al. (2001).[1] "The direct thrombin inhibitor melagatran and its oral prodrug ximelagatran: novel antithrombotics." Nature Reviews Drug Discovery, 3, 649-659.[1]

-

Thermo Fisher Scientific. "Acetamide oxime, 95+% Product Specifications."

Sources

- 1. Ximelagatran - Wikipedia [en.wikipedia.org]

- 2. Ximelagatran [MI] | C24H35N5O5 | CID 656635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

(1Z)-2-chloro-N'-hydroxyethanimidamide: Mechanistic Hypotheses & Chemical Biology

This in-depth technical guide explores the mechanistic hypotheses for (1Z)-2-chloro-N'-hydroxyethanimidamide (also known as 2-chloroacetamidoxime ). This compound is the N-hydroxy congener of the potent, irreversible enzyme inhibitor 2-chloroacetamidine .

Executive Summary & Compound Profile

(1Z)-2-chloro-N'-hydroxyethanimidamide (CAS: 3272-96-6) is a bifunctional small molecule featuring an electrophilic

| Property | Data |

| IUPAC Name | (1Z)-2-chloro-N'-hydroxyethanimidamide |

| Common Name | 2-Chloroacetamidoxime |

| Formula | |

| Key Functional Groups | |

| Primary Biological Targets | Peptidylarginine Deiminases (PADs), Dimethylarginine Dimethylaminohydrolase (DDAH) |

| Mechanism Class | Irreversible (Suicide) Inhibition; Bioactivation-Dependent |

Safety Warning: Explosive Hazard

CRITICAL: This compound is thermally unstable.[1][2] Literature reports confirm that 2-chloro-N'-hydroxyethanimidamide can decompose explosively upon heating or vacuum evaporation, particularly above 60°C or when concentrated in solution. All experimental protocols must utilize blast shields and avoid elevated temperatures.

Core Mechanistic Hypotheses

The biological activity of (1Z)-2-chloro-N'-hydroxyethanimidamide is hypothesized to occur through three distinct pathways, prioritized below by pharmacological relevance.

Hypothesis A: The mARC-Mediated Prodrug Activation (Primary)

This is the most scientifically robust hypothesis. The amidoxime moiety serves as a neutral, membrane-permeable "mask" for the cationic amidine.

-

Bioactivation: The N-hydroxy group is reduced in vivo by the Mitochondrial Amidoxime Reducing Component (mARC) system (in concert with Cytochrome b5 and NADH-cytochrome b5 reductase).

-

Conversion: This reduction yields 2-chloroacetamidine , a highly potent, cationic inhibitor.

-

Target Engagement: The generated 2-chloroacetamidine mimics the guanidinium group of arginine, binding to the active sites of PADs (e.g., PAD4) or DDAH .

-

Suicide Inhibition: The active site thiolate (Cys645 in PAD4; Cys249 in DDAH) attacks the electrophilic methylene carbon (

), displacing the chloride ion and forming a stable thioether adduct. This irreversibly inactivates the enzyme.[3][4][5]

Hypothesis B: Direct Electrophilic Alkylation

While less potent than the cationic amidine, the neutral amidoxime retains the electrophilic

-

Mechanism: Direct

attack by highly nucleophilic cysteine residues on the -

Context: This pathway may dominate in cytosolic environments lacking mARC activity or against targets with hydrophobic active sites that prefer neutral ligands over charged amidines.

Hypothesis C: Oxidative Denitrification (NO Donation)

Amidoximes are known precursors to Nitric Oxide (NO).

-

Mechanism: Oxidative metabolism (via CYP450s) of the amidoxime group can release NO and the corresponding amide/nitrile.

-

Physiological Outcome: Localized vasodilation or signaling effects, independent of the alkylating activity.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the dual pathways: Bioactivation to the inhibitor (Pathway A) and Direct Reactivity (Pathway B).

Caption: Pathway A (Solid Lines) depicts the prodrug activation to the suicide inhibitor 2-chloroacetamidine. Pathway B (Dashed) represents direct alkylation.

Experimental Protocols for Validation

These protocols are designed to validate the mechanism of action, distinguishing between direct activity and prodrug activation.

Protocol 1: In Vitro PAD4 Inhibition Assay (Direct vs. Indirect)

Objective: Determine if the amidoxime inhibits PAD4 directly or requires prior reduction.

-

Reagents:

-

Recombinant human PAD4 enzyme.

-

Substrate: Benzoyl-Arginine Ethyl Ester (BAEE).

-

Inhibitor: (1Z)-2-chloro-N'-hydroxyethanimidamide (Test Compound) vs. 2-chloroacetamidine (Positive Control).

-

Reducing System: Recombinant mARC1/Cyt b5/NADH (Optional for activation arm).

-

-

Workflow:

-

Arm A (Direct): Incubate PAD4 (100 nM) with Test Compound (0.1 - 100 µM) in reaction buffer (100 mM HEPES, 50 mM NaCl, 10 mM CaCl₂, 2 mM DTT, pH 7.6) for 30 min at 37°C.

-

Arm B (Bioactivation): Pre-incubate Test Compound with the mARC reducing system for 60 min, then add PAD4.

-

Activity Readout: Add BAEE substrate. Measure citrulline production via colorimetric assay (COLDER method) or ammonia release.

-

-

Expected Result:

-

Direct Arm: Weak or no inhibition (IC₅₀ > 50 µM) suggests the amidoxime is inactive per se.

-

Bioactivation Arm: Potent inhibition (IC₅₀ < 10 µM) confirms the prodrug hypothesis.

-

Protocol 2: Mass Spectrometry Adduct Mapping

Objective: Confirm the covalent modification of the active site cysteine.

-

Incubation: Incubate PAD4 (2 µM) with the activated inhibitor (or 2-chloroacetamidine control) for 1 hour.

-

Digestion: Quench with urea (8M), reduce (DTT), alkylate (iodoacetamide), and digest with Trypsin.

-

LC-MS/MS Analysis:

-

Search for a mass shift on Cys645 .

-

Expected Mass Shift: +57.02 Da (Acetamidine group addition:

) or +73.02 Da if the amidoxime reacts directly without reduction ( -

Note: The loss of Cl⁻ (35 Da) and addition of the acetamidine moiety is the signature.

-

References

-

Stone, E. M., Schaller, T. H., Bianchi, H., Person, M. D., & Fast, W. (2005). Inactivation of two diverse enzymes in the amidinotransferase superfamily by 2-chloroacetamidine: dimethylargininase and peptidylarginine deiminase.[3][4] Biochemistry, 44(42), 13744–13752. Link

- Clement, B., et al. (2005). The mitochondrial amidoxime reducing component (mARC): a new player in drug metabolism. Drug Metabolism Reviews, 37(S2), 52-53.

-

Thompson, P. R., & Fast, W. (2006). Histone citrullination by protein arginine deiminase: mechanisms and chemical probes. Current Opinion in Chemical Biology, 10(5), 523-529. Link

-

Maytum, D. M. (1978).[2][6] 2-Chloro-N-hydroxyacetamidine (Chloroacetamide oxime): Explosion Hazard. Chemistry in Britain, 14, 382.[2][6] (Safety Reference).

- Luo, Y., et al. (2006). Inhibitors of Protein Arginine Deiminases and their Potential Therapeutic Applications. Bioorganic & Medicinal Chemistry Letters, 16(17), 4457-4460.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. epdf.pub [epdf.pub]

- 3. Inactivation of two diverse enzymes in the amidinotransferase superfamily by 2-chloroacetamidine: dimethylargininase and peptidylarginine deiminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. epdf.pub [epdf.pub]

Methodological & Application

Experimental design for testing (1Z)-2-chloro-N'-hydroxyethanimidamide in cell culture

Application Note: Pharmacological Profiling of (1Z)-2-Chloro-N'-hydroxyethanimidamide in Cell Culture

Executive Summary

This guide details the experimental design for testing (1Z)-2-chloro-N'-hydroxyethanimidamide (also known as 2-chloroacetamidoxime) in mammalian cell culture.

While often cataloged as a chemical intermediate, this molecule functions biologically as a prodrug for 2-chloroacetamidine , a potent covalent inhibitor of the amidinotransferase superfamily, specifically Peptidylarginine Deiminase 4 (PAD4) and Dimethylarginine Dimethylaminohydrolase (DDAH) .

Scientific Rationale: The N'-hydroxy (amidoxime) group improves membrane permeability compared to the charged amidine. Once intracellular, the mitochondrial amidoxime reducing component (mARC ) reduces the amidoxime to the active amidine warhead, which then alkylates active-site cysteine residues (e.g., Cys645 in PAD4).

Critical Safety Warning:

DANGER: (1Z)-2-chloro-N'-hydroxyethanimidamide is classified as a heat-sensitive energetic material (potential explosive) and a severe alkylating agent. Handle solid material only in small quantities (<50 mg) using non-metallic spatulas behind a blast shield.

Mechanism of Action & Pathway Visualization

Understanding the metabolic activation is crucial for experimental timing. The compound is not the direct effector; it requires mitochondrial processing.

Figure 1: Metabolic activation pathway. The amidoxime prodrug is reduced by mitochondrial enzymes to generate the reactive chloroacetamidine warhead.

Experimental Protocol

Phase 1: Compound Preparation & Stability

Due to the alpha-chloro group, this compound is susceptible to hydrolysis in aqueous buffers.

-

Stock Solution (100 mM):

-

Solvent: Anhydrous DMSO (Dimethyl Sulfoxide). Avoid alcohols (ethanol/methanol) to prevent solvolysis of the chloro-group.

-

Procedure: Weigh solid rapidly into a tared amber vial. Add DMSO. Vortex until dissolved.

-

Storage: Aliquot immediately into single-use vials. Store at -80°C. Do not freeze-thaw more than once.

-

Stability Check: Verify integrity by LC-MS if stored >1 month. Expect degradation to 2-chloroacetamide or hydrolysis products.

-

-

Working Solutions:

-

Dilute into pre-warmed culture media immediately prior to addition.

-

Maximum DMSO concentration: <0.5% (v/v) to avoid vehicle toxicity.[1]

-

Phase 2: Cytotoxicity Profiling (Dose-Finding)

Before testing efficacy, establish the therapeutic window. The chloro-group is an alkylator; high doses will cause non-specific toxicity.

-

Cell Lines:

-

HL-60 (Promyelocytic leukemia) - High PAD4 expression (inducible).

-

HUVEC (Endothelial) - High DDAH expression.

-

HEK293 - Low metabolic background (Control).

-

-

Assay: CellTiter-Glo (ATP) or Resazurin (Metabolic). Avoid MTT if possible, as mARC activity can theoretically interfere with tetrazolium reduction, though rare.

Protocol Steps:

-

Seed cells at 5,000 cells/well in 96-well plates (opaque for luminescence).

-

Incubate 24h for attachment.

-

Treat with serial dilutions: 0, 1, 5, 10, 50, 100, 500 µM.

-

Incubation Time: 24h and 48h. (Prodrug activation takes time; 4h is likely too short).

-

Read luminescence/fluorescence.

-

Calculate:

(Cytotoxic Concentration 50%).

Phase 3: Target Engagement (PAD4 Inhibition)

This is the "Expert" validation step. If the molecule works, it should block Citrullination (conversion of Arginine to Citrulline) in Histone H3.

-

Model: HL-60 cells differentiated with DMSO (1.25% for 3-4 days) to neutrophils, then stimulated with Calcium Ionophore (A23187) to induce PAD4.

Workflow:

-

differentiation: HL-60 + 1.25% DMSO (4 days).

-

Pre-treatment: Add (1Z)-2-chloro-N'-hydroxyethanimidamide (at

) for 2 hours to allow uptake and conversion. -

Stimulation: Add Calcium Ionophore A23187 (1 µM) for 30-60 mins.

-

Lysis: Lyse cells in RIPA buffer + Protease Inhibitors.

-

Readout: Western Blot.

-

Primary Antibody: Anti-Citrullinated Histone H3 (Cit-H3).

-

Loading Control: Total H3 or Beta-Actin.

-

Expected Result: A dose-dependent decrease in Cit-H3 signal compared to the "Stimulated + Vehicle" control.

Data Presentation & Analysis

Summarize your findings using the structure below.

Table 1: Cytotoxicity & Efficacy Summary

| Cell Line | Tissue Origin | Target Expression | Selectivity Index ( | ||

| HL-60 (Diff) | Neutrophil-like | PAD4 (High) | Determine | Determine | > 5 (Ideal) |

| HUVEC | Endothelial | DDAH (High) | Determine | N/A | N/A |

| HEK293 | Kidney | Low | Control | N/A | N/A |

Interpretation:

-

Low Selectivity Index (<2): The compound is acting as a general alkylating toxin rather than a specific inhibitor.

-

High Selectivity Index (>10): Successful prodrug targeting.

Troubleshooting & Controls

-

Negative Control: 2-Chloroacetamide (lacks the amidine/amidoxime mimicry, acts as a generic alkylator).

-

Positive Control: Cl-Amidine (Standard PAD4 inhibitor, though less cell-permeable).

-

Issue: No inhibition observed.

-

Cause: Low mARC expression in cell line.

-

Solution: Verify mARC1/2 levels via Western blot. Some cancer lines downregulate mitochondrial processing enzymes.

-

-

Issue: High Toxicity.

-

Cause: Rapid glutathione depletion by the chloro-group.

-

Solution: Co-treat with NAC (N-acetylcysteine) to rescue thiols (Note: NAC might also quench the drug, so use with caution to prove mechanism).

-

References

-

Luo, Y., et al. (2006). "Inactivation of two diverse enzymes in the amidinotransferase superfamily by 2-chloroacetamidine: dimethylargininase and peptidylarginine deiminase." Journal of the American Chemical Society. Link

-

Clement, B., et al. (2005). "The mitochondrial amidoxime reducing component (mARC): a new player in drug metabolism." Drug Metabolism Reviews. Link

-

Guidechem. "Safety Data Sheet: 2-chloro-N'-hydroxyethanimidamide (CAS 3272-96-6)." Link

-

Lewis, K., et al. (2015). "The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification." Journal of Proteome Research. Link

Sources

Application Notes and Protocols: (1Z)-2-chloro-N'-hydroxyethanimidamide as a Versatile Precursor in Organic Synthesis

Introduction: Unveiling the Synthetic Potential of a Bifunctional Building Block

(1Z)-2-chloro-N'-hydroxyethanimidamide, also commonly known as 2-chloroacetamide oxime, is a compact yet highly functionalized organic molecule that serves as a powerful precursor in modern synthetic chemistry. Its structure is distinguished by two key reactive centers: an α-chloro group, which is a proficient leaving group, and a hydroximidamide (amidoxime) moiety, which is a versatile nucleophile and a precursor to the highly reactive chloroacetonitrile oxide. This unique combination allows for a diverse range of chemical transformations, making it an invaluable tool for the construction of complex molecular architectures, particularly five-membered heterocyclic rings which are prevalent scaffolds in medicinal chemistry and materials science.

This guide provides an in-depth exploration of the synthesis and application of (1Z)-2-chloro-N'-hydroxyethanimidamide. We will delve into the causality behind the synthetic protocols, offering field-proven insights for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative references.

Part 1: Synthesis of the Precursor

The most direct and reliable route to (1Z)-2-chloro-N'-hydroxyethanimidamide involves the nucleophilic addition of hydroxylamine to chloroacetonitrile. This method is efficient and utilizes readily available starting materials.

Causality of Experimental Design

The reaction proceeds via the attack of the nucleophilic nitrogen of hydroxylamine on the electrophilic carbon of the nitrile group. The choice of a biphasic system with a mild base like sodium carbonate is critical. Hydroxylamine is typically supplied as its hydrochloride salt (NH₂OH·HCl). The sodium carbonate serves two purposes: first, it neutralizes the hydrochloride salt to liberate the free hydroxylamine base, which is the active nucleophile. Second, it maintains a slightly basic pH to facilitate the reaction without promoting significant hydrolysis of the chloroacetonitrile or the product. Temperature control is essential; the reaction is exothermic, and maintaining a low temperature (0°C) minimizes the formation of side products and prevents the uncontrolled decomposition of hydroxylamine.

Experimental Workflow: Synthesis of (1Z)-2-chloro-N'-hydroxyethanimidamide

Caption: Workflow for the synthesis of (1Z)-2-chloro-N'-hydroxyethanimidamide.

Detailed Protocol: Synthesis of (1Z)-2-chloro-N'-hydroxyethanimidamide[1]

Materials:

-

Hydroxylamine hydrochloride (85 g, 1.22 mol)

-

Sodium carbonate (60 g, 0.58 mol)

-

Chloroacetonitrile (100 g, 1.32 mol)[1]

-

Deionized water (250 mL)

-

Three-necked round-bottom flask (1 L)

-

Mechanical stirrer

-

Dropping funnel

-

Ice bath

Procedure:

-

Equip a 1 L three-necked round-bottom flask with a mechanical stirrer and a dropping funnel.

-

In the flask, dissolve hydroxylamine hydrochloride (85 g) in deionized water (250 mL).

-

Carefully add sodium carbonate (60 g) in portions to the solution. Note: Gas evolution (CO₂) will occur.

-

Cool the resulting solution to 0°C using an ice bath.

-

Add chloroacetonitrile (100 g) to the dropping funnel and add it dropwise to the cold, stirred reaction mixture over a period of 2 hours. It is crucial to maintain the internal temperature at or below 5°C throughout the addition.

-

After the addition is complete, continue to stir the reaction mixture at 0°C for an additional 2 hours. A slurry will form as the product precipitates.

-

Isolate the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a minimal amount of ice-cold deionized water to remove any remaining inorganic salts.

-

Dry the product under vacuum to a constant weight. This yields 2-chloroacetamide oxime (55.0 g, 42% yield) as a white solid.

Part 2: Core Applications in Heterocyclic Synthesis

The synthetic utility of (1Z)-2-chloro-N'-hydroxyethanimidamide stems from its ability to act as a precursor for chloroacetonitrile oxide, a highly reactive 1,3-dipole, and its direct use in condensation reactions to form various heterocycles.

Application 1: In-Situ Generation of Chloroacetonitrile Oxide for [3+2] Cycloadditions

Hydroximoyl chlorides, and by extension α-chloro-N-hydroxyethanimidamides, are classic precursors for nitrile oxides.[2] Treatment of (1Z)-2-chloro-N'-hydroxyethanimidamide with a non-nucleophilic base results in the elimination of HCl to generate the transient chloroacetonitrile oxide. This species is not typically isolated but is trapped in situ with a dipolarophile, such as an alkene or alkyne, in a [3+2] cycloaddition reaction to afford substituted isoxazolines or isoxazoles, respectively.

Reaction Mechanism: Generation of Chloroacetonitrile Oxide

Caption: Base-mediated generation of chloroacetonitrile oxide.

General Protocol: [3+2] Cycloaddition with an Alkene

Materials:

-

(1Z)-2-chloro-N'-hydroxyethanimidamide (1.0 equiv)

-

Alkene (e.g., styrene) (1.2 equiv)

-

Triethylamine (Et₃N) (1.5 equiv)

-

Anhydrous solvent (e.g., Dichloromethane or THF)

Procedure:

-

Dissolve (1Z)-2-chloro-N'-hydroxyethanimidamide (1.0 equiv) and the alkene (1.2 equiv) in the chosen anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add triethylamine (1.5 equiv) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

-

Upon completion, wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the corresponding 3-(chloromethyl)-isoxazoline derivative.

Application 2: Synthesis of 1,2,4-Oxadiazoles via Acylation and Cyclization

The nucleophilic nature of the amidoxime moiety allows for facile reaction with acylating agents, such as acid chlorides or anhydrides, to form an O-acyl intermediate. This intermediate can then undergo thermal or base-catalyzed cyclodehydration to furnish 3,5-disubstituted-1,2,4-oxadiazoles. This transformation is a cornerstone of amidoxime chemistry and provides a modular approach to a medicinally important class of heterocycles.

Reaction Pathway: Synthesis of 1,2,4-Oxadiazoles

Caption: Pathway for the synthesis of 1,2,4-oxadiazoles.

General Protocol: Synthesis of a 3-(Chloromethyl)-1,2,4-oxadiazole

Materials:

-

(1Z)-2-chloro-N'-hydroxyethanimidamide (1.0 equiv)

-

Acid chloride (e.g., benzoyl chloride) (1.1 equiv)

-

Pyridine (2.0 equiv)

-

Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

-

Dissolve (1Z)-2-chloro-N'-hydroxyethanimidamide (1.0 equiv) in the anhydrous solvent.

-

Add pyridine (2.0 equiv) to the solution and cool to 0°C.

-

Add the acid chloride (1.1 equiv) dropwise.

-

Allow the mixture to stir at room temperature for 1-2 hours to form the O-acyl intermediate.

-

Heat the reaction mixture to reflux (80-110°C, depending on the solvent) and maintain for 4-8 hours until TLC analysis indicates the consumption of the intermediate.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic phase sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography or recrystallization to afford the target 1,2,4-oxadiazole.

Part 3: Data Summary and Troubleshooting

The protocols described provide general frameworks for the application of (1Z)-2-chloro-N'-hydroxyethanimidamide. Yields and reaction times are substrate-dependent and require optimization.

Table 1: Summary of Representative Transformations

| Application | Dipolarophile / Acylating Agent | Key Conditions | Typical Yield |

| [3+2] Cycloaddition | Styrene | Et₃N, THF, 0°C to RT, 18h | 60-75% |

| [3+2] Cycloaddition | Phenylacetylene | Et₃N, THF, 0°C to RT, 24h | 55-70% |

| 1,2,4-Oxadiazole Synthesis | Benzoyl Chloride | Pyridine, Toluene, Reflux, 6h | 70-85% |

| 1,2,4-Oxadiazole Synthesis | Acetyl Chloride | Pyridine, Dioxane, Reflux, 8h | 65-80% |

Troubleshooting Guide

| Issue | Probable Cause | Suggested Solution |

| Low yield in precursor synthesis | Incomplete reaction; side product formation. | Ensure accurate temperature control (≤ 5°C). Check the quality of chloroacetonitrile. |

| Dimerization of nitrile oxide | Slow trapping by dipolarophile. | Increase the concentration of the dipolarophile (e.g., use 2-3 equivalents). Add the base slowly to keep the concentration of the nitrile oxide low. |

| Low yield in oxadiazole synthesis | Incomplete cyclization of the O-acyl intermediate. | Increase reaction temperature or time. Consider using a higher-boiling solvent like xylene. A stronger base can sometimes promote cyclization. |

| Formation of N-acylated byproduct | Acylation on the nitrogen instead of the oxygen of the amidoxime. | Perform the acylation at low temperatures (0°C or below) to favor O-acylation, which is kinetically preferred. |

References

-

Reisner, D. B.; Horning, E. C. Chloroacetonitrile. Organic Syntheses. 1950, 30, 22. URL: [Link]

-

Jimenez, L. S.; et al. On the Reactivity of Hydroximoyl Chlorides Preparation of 2-Aryl Imidazolines. Heterocycles. 1989, 29(1), 125-132. URL: [Link] (Note: Deep link unavailable, linking to LOCKSS home as a preservation network).

Sources

Recommended starting concentration for (1Z)-2-chloro-N'-hydroxyethanimidamide experiments

This Application Note is designed for researchers utilizing (1Z)-2-chloro-N'-hydroxyethanimidamide (also known as 2-chloroacetamidoxime ) in drug discovery and chemical biology.[1]

Executive Summary

(1Z)-2-chloro-N'-hydroxyethanimidamide is a bifunctional pharmacophore precursor.[1] It primarily serves two distinct roles in experimental workflows:

-

Biological Probe (Prodrug): It acts as a cell-permeable prodrug for 2-chloroacetamidine, a potent, irreversible covalent inhibitor of Dimethylarginine Dimethylaminohydrolase (DDAH) and Peptidylarginine Deiminase (PAD) enzymes.[1]

-

Synthetic Building Block: It is a critical "warhead precursor" used to synthesize 1,2,4-oxadiazole derivatives, a common scaffold in inhibitors for targets like Influenza M2 proton channels and SARS-CoV-2 proteases.[1]

Part 1: Biological Application – Cellular DDAH/PAD Inhibition[1]

Mechanistic Rationale

In purified enzyme assays, the N'-hydroxy (amidoxime) group renders the molecule less electrophilic and functionally distinct from its active counterpart.[1] However, in cellular environments, the Mitochondrial Amidoxime Reducing Component (mARC) system reduces the amidoxime to an amidine .

The resulting metabolite, 2-chloroacetamidine , contains a highly reactive alkyl chloride warhead.[1] This warhead targets the active site cysteine (e.g., Cys249 in DDAH, Cys645 in PAD4), forming a stable thioether adduct and irreversibly inactivating the enzyme.[2][3]

Key Insight: Do not use (1Z)-2-chloro-N'-hydroxyethanimidamide in cell-free purified enzyme assays without a reducing system. It will likely show poor or no potency compared to 2-chloroacetamidine.[1]

Recommended Concentration Matrix

| Experimental Context | Starting Conc. | Titration Range | Duration | Rationale |

| Cellular DDAH Inhibition | 50 µM | 10 µM – 200 µM | 12–24 Hours | High concentration required to drive intracellular reduction by mARC and overcome competition with endogenous arginine substrates.[1] |

| Cellular PAD4 Inhibition | 100 µM | 20 µM – 500 µM | 4–12 Hours | PAD enzymes often require higher occupancy for phenotypic changes (e.g., inhibition of NETosis).[1] |

| Purified Enzyme (Control) | N/A | N/A | N/A | Not Recommended. Use 2-chloroacetamidine (active form) at 1–10 µM instead.[1] |

| Cytotoxicity Counter-Screen | 500 µM | 100 µM – 1 mM | 24 Hours | Essential to distinguish specific enzyme inhibition from non-specific alkylation toxicity.[1] |

Experimental Protocol: Cellular DDAH Activity Assay

Objective: Determine the IC50 of ADMA (Asymmetric Dimethylarginine) accumulation in endothelial cells.

Materials:

-

Compound: (1Z)-2-chloro-N'-hydroxyethanimidamide (Stock: 100 mM in DMSO).[1]

-

Cell Line: HUVEC or EA.hy926 (Endothelial lines express high DDAH).[1]

-

Readout: LC-MS/MS quantification of ADMA or Colorimetric Citrulline Assay.

Workflow:

-

Seeding: Plate cells at

cells/well in 6-well plates. Allow attachment (24h). -

Treatment: Replace media with fresh media containing the compound at 0, 10, 50, 100, 250 µM .

-

Incubation: Incubate for 18 hours . (Time is required for prodrug reduction and ADMA accumulation).[1]

-

Lysis/Extraction: Wash cells with PBS.[1] Lyse with MeOH/H2O (80:20) containing stable isotope internal standard (

-ADMA).[1] -

Analysis: Quantify ADMA levels via LC-MS/MS.

-

Validation: Plot ADMA concentration vs. Inhibitor concentration. Expect a dose-dependent increase in ADMA (due to DDAH inhibition).[1]

Part 2: Synthetic Application – Fragment-Based Drug Discovery

Mechanistic Rationale